Myristelaidic acid

Description

Structure

3D Structure

Properties

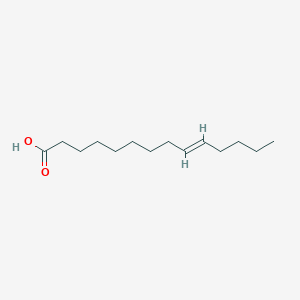

IUPAC Name |

(E)-tetradec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWVWXASSLXJHU-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009351 |

Source

|

| Record name | Myristelaidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 9E-tetradecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50286-30-1 |

Source

|

| Record name | Myristelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050286301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristelaidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristelaidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WAJ36526B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Myristelaidic Acid: Discovery, Natural Sources, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristelaidic acid, the trans isomer of myristoleic acid, is a 14-carbon monounsaturated fatty acid found primarily in the fats of ruminant animals. While its specific discovery is not attributed to a single individual, its history is intertwined with the broader discovery and characterization of trans fatty acids. This guide provides a comprehensive overview of the historical context of its identification, its natural distribution, and the analytical protocols for its isolation and quantification. Furthermore, this document explores the known signaling pathways of its closely related saturated and cis-unsaturated counterparts, myristic acid and myristoleic acid, to provide a framework for future research into the biological roles of this compound.

Discovery and Historical Context

The discovery of this compound is not marked by a singular event but is rather a part of the scientific progression in understanding fatty acid isomers. The broader category of trans fatty acids, to which this compound belongs, was first synthesized in the late 19th and early 20th centuries. The German chemist Wilhelm Normann patented the process of hydrogenating liquid oils to create semi-solid fats in 1902, a process that generates various trans fatty acids.

The specific identification of individual trans fatty acid isomers, including this compound (trans-9-tetradecenoic acid), became possible with the development of advanced analytical techniques, particularly gas chromatography (GC) in the mid-20th century. These methods allowed for the separation and identification of different fatty acid isomers based on their chain length, degree of unsaturation, and the configuration of their double bonds. While naturally occurring trans fatty acids are found in the fat of ruminants due to biohydrogenation in the rumen, the majority of trans fats in the human diet historically came from industrially produced partially hydrogenated oils.

Natural Sources of this compound

This compound is found in nature, primarily in the fat of ruminant animals such as cattle and sheep.[1] It is a product of the biohydrogenation of unsaturated fatty acids by microorganisms in the rumen. Consequently, it is present in dairy products and the meat of these animals. Some studies have also reported the presence of this compound in certain plants, such as Punica granatum (pomegranate) and Persicaria hydropiperoides.[2]

Quantitative Data on this compound and its Cis-Isomer in Natural Sources

Specific quantitative data for this compound is limited in the literature. The following table summarizes the concentration of its cis-isomer, myristoleic acid, in various natural sources to provide context. The concentration of this compound is expected to be a fraction of the total trans fatty acid content in ruminant-derived products.

| Natural Source | Myristoleic Acid (cis-9-tetradecenoic acid) Concentration ( g/100g of edible portion) | Reference |

| Butter | 1.14 | [3] |

| Cream | 0.31 | [3] |

| Cattle Brisket | 0.32 | [3] |

| Suet | 0.5 | [3] |

| Cured Raw Beef | 0.01 | [3] |

| Salami (some types) | 0.02 | [3] |

| Eel Fillet | 0.18 | [3] |

| Milk and Yogurt | Very small amounts | [3] |

Experimental Protocols for Analysis

The standard methodology for the analysis of this compound and other trans fatty acids in biological samples involves lipid extraction followed by gas chromatography.

Lipid Extraction

The first step is the extraction of total lipids from the sample matrix. Common methods include the Folch method (using chloroform and methanol) or the Bligh and Dyer method (using a different ratio of the same solvents).

Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters. This is typically achieved through a process of transesterification using a reagent such as boron trifluoride in methanol or methanolic HCl.

Gas Chromatography (GC) Analysis

The FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). A long capillary column with a polar stationary phase is used to achieve separation of the different fatty acid isomers, including the cis and trans isomers of tetradecenoic acid. The identification of this compound is based on its retention time compared to a known standard. Quantification is performed by comparing the peak area of the this compound methyl ester to that of an internal standard.

Signaling Pathways

Direct research on the specific signaling pathways of this compound is limited. However, the known biological activities of its saturated counterpart, myristic acid, and its cis-isomer, myristoleic acid, provide valuable insights into potential areas of investigation.

Myristic Acid Signaling

Myristic acid is known to be involved in protein N-myristoylation, a lipid modification that is crucial for the function and localization of many signaling proteins.[4] It also plays a role in sphingolipid metabolism.[5]

Myristoleic Acid Signaling

Myristoleic acid has been shown to have various biological effects, including inducing apoptosis in cancer cells and inhibiting osteoclast formation.[1]

Given that this compound is the trans-isomer of myristoleic acid, it is plausible that it may interact with similar cellular pathways, potentially acting as a competitive inhibitor or modulating the activity of enzymes involved in fatty acid metabolism. Further research is warranted to elucidate the specific biological functions and signaling cascades affected by this compound.

Conclusion

This compound is a naturally occurring trans fatty acid with a history tied to the broader understanding of fatty acid chemistry. While present in the human diet through the consumption of ruminant fats, its specific biological roles are not as well-defined as its cis and saturated counterparts. The analytical methods for its quantification are well-established, providing the tools necessary for further investigation. Future research should focus on elucidating the specific signaling pathways modulated by this compound to better understand its physiological and pathological significance, which could have implications for drug development and nutritional science.

References

An In-depth Technical Guide to the Biosynthesis of Myristoleic Acid in Mammals and the Significance of its Trans Isomer, Myristelaidic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Myristelaidic acid, a trans-monounsaturated fatty acid, is not endogenously synthesized in mammals. Its presence in mammalian tissues is primarily a result of dietary intake, particularly from ruminant fats and industrially hydrogenated oils. This guide focuses on the biosynthesis of its cis-isomer, myristoleic acid (cis-9-tetradecenoic acid), a process of significant interest in the study of lipid metabolism and its dysregulation in various diseases. The key enzyme responsible for this conversion is Stearoyl-CoA Desaturase 1 (SCD1), a critical regulator of cellular fatty acid composition. Understanding the biosynthesis of myristoleic acid and the metabolic fate of this compound is crucial for research into metabolic disorders and the development of novel therapeutics.

Introduction to Myristoleic Acid and this compound

Myristoleic acid (14:1n-5) is a 14-carbon monounsaturated fatty acid with a cis double bond at the ninth carbon position. It is a product of endogenous fatty acid metabolism and is found in various mammalian tissues. This compound is the trans-isomer of myristoleic acid and is not synthesized de novo by mammalian enzymes[1][2]. Trans fatty acids are generally formed through bacterial biohydrogenation in the rumen of ruminant animals or by industrial partial hydrogenation of vegetable oils[1][2]. While structurally similar, the cis and trans isomers have different impacts on cellular processes and health.

The Myristoleic Acid Biosynthesis Pathway

The biosynthesis of myristoleic acid in mammals is a single-step desaturation reaction catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), also known as Δ9-desaturase[3][4].

Reaction:

Myristoyl-CoA + NAD(P)H + H⁺ + O₂ → Myristoleoyl-CoA + NAD(P)⁺ + 2H₂O

The substrate for this reaction is myristoyl-CoA, the activated form of myristic acid (a saturated 14-carbon fatty acid)[5]. The reaction takes place in the endoplasmic reticulum and requires molecular oxygen, NAD(P)H, and the electron transport components cytochrome b5 and cytochrome b5 reductase[2][4].

Key Enzyme: Stearoyl-CoA Desaturase 1 (SCD1)

SCD1 is an integral membrane protein of the endoplasmic reticulum that plays a central role in the synthesis of monounsaturated fatty acids, primarily oleic acid (18:1) from stearic acid (18:0) and palmitoleic acid (16:1) from palmitic acid (16:0)[3][4]. SCD1 also exhibits activity towards other saturated fatty acyl-CoAs, including myristoyl-CoA[6][7].

dot

Regulation of Myristoleic Acid Biosynthesis

The biosynthesis of myristoleic acid is tightly regulated at the level of SCD1 gene expression. The primary transcriptional regulators of SCD1 are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptors (LXRs)[8][9].

Regulation by SREBP-1c

SREBP-1c is a key transcription factor that controls the expression of genes involved in fatty acid synthesis[9][10]. Insulin and high carbohydrate diets stimulate the expression and processing of SREBP-1c, which in turn binds to the sterol regulatory element (SRE) in the SCD1 promoter, leading to increased transcription[8][9].

Regulation by Liver X Receptors (LXRs)

LXRs are nuclear receptors that are activated by oxysterols and play a crucial role in cholesterol and fatty acid metabolism[9][11]. LXR agonists have been shown to induce SCD1 expression, and this induction is largely mediated through the upregulation of SREBP-1c[9][11]. However, there is also evidence for a direct, SREBP-1c-independent activation of the SCD1 promoter by LXRα[12].

dot

Quantitative Data

Precise kinetic parameters for human or mammalian SCD1 with myristoyl-CoA as a substrate are not extensively documented in the literature. However, studies on substrate specificity indicate that SCD1 has a preference for C16 and C18 saturated fatty acids, though it does process C14:0[6][7].

| Parameter | Value | Species/Tissue | Reference |

| SCD1 Substrate Preference | Stearoyl-CoA > Palmitoyl-CoA > Myristoyl-CoA | Mouse Liver Microsomes | [6] |

| SCD1 Gene Expression (Fold Change) | |||

| High-Sucrose Diet vs. Control | ~3.6-fold increase | Rat Heart | [13] |

| LXR Agonist (T0901317) vs. Control | Marked increase | Mouse Kidney | [11] |

| SREBP-1c Overexpression vs. Control | Significant increase | HepG2 cells | [9] |

| Fructose Feeding vs. Glucose | Stronger induction of SREBP-1c and lipogenic genes | Mouse Liver | [8] |

Experimental Protocols

Protocol for Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of trans fatty acid isomers[14][15][16].

1. Lipid Extraction:

-

Homogenize ~100 mg of mammalian tissue in a chloroform:methanol (2:1, v/v) solution.

-

Add an internal standard, such as triheptadecanoin (C17:0 TAG), for quantification.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

-

Resuspend the dried lipid extract in 0.5 M KOH in methanol.

-

Heat at 90°C for 20 minutes to saponify the lipids.

-

Add 14% boron trifluoride (BF₃) in methanol and heat at 100°C for 20 minutes for methylation.

-

Add hexane and water to extract the FAMEs into the hexane layer.

-

Collect the hexane layer and dry it over anhydrous sodium sulfate.

3. GC-MS Analysis:

-

Column: Use a highly polar capillary column suitable for FAME isomer separation (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness with a cyanosilicone stationary phase like SP-2560 or CP-Sil 88)[14][16].

-

Injection: Inject 1 µL of the FAME extract.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 min.

-

Ramp to 240°C at 3°C/min.

-

Hold at 240°C for 15 min.

-

-

Mass Spectrometer:

-

Operate in electron impact (EI) mode.

-

Scan range: m/z 50-400.

-

Identify this compound methyl ester based on its retention time relative to standards and its characteristic mass spectrum.

-

Quantify using the peak area relative to the internal standard.

-

dot

Protocol for SCD1 Activity Assay

This protocol is based on measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated product[8].

1. Cell Culture and Treatment:

-

Culture mammalian cells (e.g., HepG2) to near confluence in appropriate media.

-

Treat cells with compounds of interest (e.g., potential SCD1 inhibitors) in serum-free media for a specified time.

2. Radiolabeling:

-

Add [1-¹⁴C]-myristic acid (complexed to BSA) to the culture medium to a final concentration of 50-100 µM.

-

Incubate for 4-6 hours at 37°C.

3. Lipid Extraction and Saponification:

-

Wash cells with PBS and scrape into a glass tube.

-

Extract total lipids using the Bligh and Dyer method (chloroform:methanol:water).

-

Dry the lipid extract and saponify as described in the GC-MS protocol.

4. Separation of Fatty Acids:

-

Acidify the saponified lipid mixture to protonate the fatty acids.

-

Extract the free fatty acids with hexane.

-

Separate the [1-¹⁴C]-myristic acid from the product, [1-¹⁴C]-myristoleic acid, using thin-layer chromatography (TLC) with a silver nitrate-impregnated silica gel plate. The silver ions interact differently with saturated and unsaturated fatty acids, allowing for their separation.

5. Quantification:

-

Visualize the fatty acid spots on the TLC plate (e.g., by autoradiography or staining with iodine vapor).

-

Scrape the spots corresponding to myristic acid and myristoleic acid into separate scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

SCD1 activity is expressed as the percentage of total radioactivity incorporated into the myristoleic acid fraction.

dot

Conclusion

The biosynthesis of this compound does not occur endogenously in mammals. The focus for researchers should be on the synthesis of its cis-isomer, myristoleic acid, via the SCD1-mediated desaturation of myristic acid. The activity of SCD1 is a critical control point in lipid metabolism, regulated by key transcription factors like SREBP-1c and LXR. The provided protocols offer a framework for the quantitative analysis of this compound and the assessment of SCD1 activity, which are essential tools for investigating the roles of these fatty acids in health and disease. Further research into the specific kinetics of SCD1 with myristoyl-CoA and the cellular consequences of this compound exposure will be valuable for the development of therapeutics targeting metabolic disorders.

References

- 1. sketchviz.com [sketchviz.com]

- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stearoyl-CoA desaturase 1 gene expression is necessary for fructose-mediated induction of lipogenic gene expression by sterol regulatory element-binding protein-1c-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver X receptor activation increases hepatic fatty acid desaturation by the induction of SCD1 expression through an LXRα-SREBP1c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

- 10. Liver X receptor agonist TO-901317 upregulates SCD1 expression in renal proximal straight tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stearoyl-CoA desaturase-1 (SCD1) augments saturated fatty acid-induced lipid accumulation and inhibits apoptosis in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 14. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. who.int [who.int]

- 16. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Metabolism of Myristelaidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristelaidic acid, a trans-monounsaturated fatty acid with fourteen carbon atoms (t14:1 n-5), is a component of various animal fats and processed foods. While its cis-isomer, myristoleic acid, has garnered significant research interest, the metabolic fate and cellular impact of this compound remain less understood. This technical guide provides a comprehensive overview of the current knowledge on the role of this compound in cellular metabolism. It delves into its activation, beta-oxidation, potential effects on signaling pathways, and its influence on cellular structures like membranes and lipid droplets. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key metabolic and signaling pathways to serve as a valuable resource for researchers in lipid biology and drug development.

Introduction

This compound, or trans-9-tetradecenoic acid, is the trans-isomer of myristoleic acid. Unlike the bent configuration of cis-unsaturated fatty acids, the trans-double bond in this compound results in a more linear structure, similar to that of saturated fatty acids.[1] This structural difference has significant implications for its metabolic processing and its interaction with cellular components. This guide will explore the known aspects of this compound's journey through the cell, from its initial activation to its ultimate metabolic fate and cellular effects.

Cellular Uptake and Activation

The entry of long-chain fatty acids like this compound into cells is a regulated process involving both passive diffusion and protein-mediated transport. Key proteins involved in fatty acid uptake include CD36, fatty acid transport proteins (FATPs), and plasma membrane-associated fatty acid-binding proteins (FABPpm).[2][3][4][5] Once inside the cell, this compound must be activated to its coenzyme A (CoA) derivative, myristelaidoyl-CoA, to participate in metabolic pathways. This activation is catalyzed by acyl-CoA synthetases (ACS).

Key Finding: this compound is converted to its CoA derivative, myristelaidoyl-CoA, at a faster rate than its cis-isomer, myristoleic acid, is converted to myristoleoyl-CoA. This suggests a potential preference by certain acyl-CoA synthetases for the trans-conformation in this 14-carbon fatty acid.

Experimental Protocol: Acyl-CoA Synthetase Activity Assay

A common method to determine the kinetics of acyl-CoA synthetase activity involves a spectrophotometric assay that measures the consumption of ATP or the production of AMP and pyrophosphate.

Materials:

-

Purified or recombinant acyl-CoA synthetase

-

This compound

-

Myristoleic acid (for comparison)

-

ATP

-

Coenzyme A (CoA)

-

Triton X-100

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)

-

NADH

-

Phosphoenolpyruvate

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl2, and the coupling enzymes.

-

Add the fatty acid substrate (this compound or myristoleic acid) dissolved in a suitable solvent (e.g., ethanol) to the reaction mixture.

-

Initiate the reaction by adding the acyl-CoA synthetase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity from the linear phase of the absorbance curve.

-

Determine the kinetic parameters (Km and Vmax) by varying the concentration of the fatty acid substrate.

Mitochondrial Beta-Oxidation

The primary catabolic pathway for fatty acids is mitochondrial beta-oxidation. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2.

While direct studies on the beta-oxidation of this compound are limited, research on other trans-fatty acids provides valuable insights. Studies on the beta-oxidation of elaidic acid (trans-9-octadecenoic acid) have shown that the process can be "leaky" or incomplete.[2][6] During the beta-oxidation of elaidic acid, a metabolite, 5-trans-tetradecenoyl-CoA, was found to accumulate in the mitochondrial matrix.[2][6] This intermediate is a poorer substrate for the next enzyme in the cycle, long-chain acyl-CoA dehydrogenase (LCAD), compared to its cis counterpart.[2][6] This suggests that the beta-oxidation of this compound, which is a trans-tetradecenoic acid, might also be less efficient than that of myristoleic acid, potentially leading to the accumulation of metabolic intermediates.

Experimental Protocol: Mitochondrial Respiration Assay

The rate of fatty acid beta-oxidation can be assessed by measuring oxygen consumption in isolated mitochondria.

Materials:

-

Isolated mitochondria (e.g., from rat liver or heart)

-

Respiration buffer (containing components like KCl, KH2PO4, MgCl2, and EGTA)

-

Myristelaidoyl-CoA or this compound (with carnitine and CoA for in-situ activation)

-

ADP

-

Malate (as a source of oxaloacetate)

-

High-resolution respirometer (e.g., Oroboros Oxygraph)

Procedure:

-

Calibrate the oxygen electrodes of the respirometer with the respiration buffer.

-

Add a known amount of isolated mitochondria to the chamber.

-

Add the fatty acid substrate (myristelaidoyl-CoA) and malate.

-

Measure the basal rate of oxygen consumption (State 2 respiration).

-

Add a saturating amount of ADP to initiate maximal respiration (State 3 respiration).

-

Measure the rate of oxygen consumption in State 3.

-

The respiratory control ratio (RCR), calculated as the ratio of State 3 to State 2 respiration, provides an indication of the coupling of oxidation to phosphorylation.

Incorporation into Cellular Lipids and Effects on Membrane Fluidity

Fatty acids are essential components of cellular membranes, primarily in the form of phospholipids. The structure of the fatty acyl chains within phospholipids significantly influences the physical properties of the membrane, such as its fluidity. Saturated and trans-unsaturated fatty acids, due to their linear shape, can pack more tightly, leading to a decrease in membrane fluidity.[1] Conversely, cis-unsaturated fatty acids introduce kinks in the acyl chains, increasing membrane fluidity.

It is hypothesized that this compound, with its trans-double bond, would decrease membrane fluidity when incorporated into phospholipids, similar to saturated fatty acids.

Experimental Protocol: Analysis of Fatty Acid Incorporation into Phospholipids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique to analyze the fatty acid composition of cellular lipids.

Materials:

-

Cultured cells treated with this compound

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

Transmethylation reagent (e.g., methanolic HCl or BF3-methanol)

-

Internal standard (e.g., a fatty acid not present in the sample)

-

GC-MS system with a suitable capillary column

Procedure:

-

Harvest cells and perform a total lipid extraction using a method like the Bligh-Dyer or Folch procedure.

-

Separate the phospholipid fraction from other lipids using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Transmethylate the fatty acids in the phospholipid fraction to their corresponding fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by GC-MS.

-

Identify and quantify the individual FAMEs based on their retention times and mass spectra, using the internal standard for calibration.

Potential Signaling and Metabolic Pathways

While specific signaling pathways directly regulated by this compound are not well-elucidated, we can infer potential interactions based on studies of other fatty acids. Fatty acids and their metabolites can act as signaling molecules, influencing various cellular processes.

Diagram of Potential this compound Metabolic and Signaling Interactions:

Caption: Potential metabolic pathways of this compound.

Quantitative Data Summary

The available quantitative data for this compound is limited. The following table summarizes key comparative data points, with some information extrapolated from studies on similar trans-fatty acids.

| Parameter | This compound (trans-14:1) | Myristoleic Acid (cis-14:1) | Myristic Acid (14:0) | Reference(s) |

| Acyl-CoA Synthesis Rate | Faster than Myristoleic Acid | Slower than this compound | - | [Cayman Chemical] |

| Mitochondrial Beta-Oxidation | Potentially incomplete/slower | Efficient | Efficient | [2][6] (extrapolated) |

| Effect on Membrane Fluidity | Likely decreases | Increases | Decreases | [1] (inferred) |

Conclusion and Future Directions

This compound, as a trans-monounsaturated fatty acid, exhibits distinct metabolic characteristics compared to its cis-isomer and saturated counterpart. Its faster activation to myristelaidoyl-CoA suggests a potential for rapid entry into cellular metabolic pathways. However, evidence from related trans-fatty acids indicates that its subsequent beta-oxidation may be inefficient, potentially leading to the accumulation of metabolic intermediates and cellular stress. Its linear structure suggests an ability to decrease membrane fluidity upon incorporation into phospholipids.

Further research is imperative to fully elucidate the role of this compound in cellular metabolism. Key areas for future investigation include:

-

Direct comparative studies: Head-to-head comparisons of the metabolic flux of this compound versus myristoleic and myristic acids in various cell types.

-

Enzyme kinetics: Detailed kinetic analysis of the enzymes involved in this compound metabolism, including acyl-CoA synthetases and beta-oxidation enzymes.

-

Signaling pathways: Identification of specific signaling cascades and transcription factors that are modulated by this compound.

-

In vivo studies: Animal studies to understand the physiological and pathophysiological consequences of dietary this compound intake.

A deeper understanding of the cellular metabolism of this compound will be crucial for assessing its impact on human health and for the development of potential therapeutic strategies targeting lipid metabolic pathways.

Experimental Workflow Diagrams

Workflow for Analyzing Fatty Acid Beta-Oxidation:

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria. | Semantic Scholar [semanticscholar.org]

- 3. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Comparative lipoprotein metabolism of myristate, palmitate, and stearate in normolipidemic men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Myristelaidic Acid on Lipid Membrane Dynamics and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristelaidic acid, the trans-isomer of myristoleic acid, is a 14-carbon monounsaturated fatty acid. While less common in nature than its cis counterpart, the incorporation of trans fatty acids into cellular membranes can have profound effects on the biophysical properties of the lipid bilayer and associated cellular processes. This technical guide provides an in-depth analysis of the interaction of this compound with lipid membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and experimental workflows. Understanding these interactions is crucial for researchers in the fields of membrane biophysics, cell signaling, and drug development, as alterations in membrane composition and fluidity can impact protein function, cellular signaling, and disease pathology.

Physicochemical Properties of this compound and Related Fatty Acids

The structural differences between this compound, its cis-isomer (myristoleic acid), and its saturated counterpart (myristic acid) fundamentally dictate their interactions with lipid membranes. The trans double bond in this compound results in a more linear, rigid structure compared to the kinked conformation of myristoleic acid, leading to properties that more closely resemble those of saturated fatty acids.

| Fatty Acid | Chemical Formula | Molecular Weight ( g/mol ) | Common Name | Systematic Name | Double Bond Position & Configuration |

| Myristic Acid | C14H28O2 | 228.37 | Myristic Acid | Tetradecanoic acid | None (Saturated) |

| Myristoleic Acid | C14H26O2 | 226.35 | Myristoleic Acid | (Z)-tetradec-9-enoic acid | C9, cis |

| This compound | C14H26O2 | 226.35 | This compound | (E)-tetradec-9-enoic acid | C9, trans |

Interaction of this compound with Lipid Membranes

The incorporation of this compound into the phospholipid bilayer influences several key membrane properties, including fluidity, phase behavior, and the organization of lipid microdomains.

Effect on Membrane Fluidity and Phase Transition

The linear conformation of this compound allows for tighter packing with other lipid molecules within the membrane, in a manner similar to saturated fatty acids. This increased packing density leads to a decrease in membrane fluidity. In contrast, the kink in cis-unsaturated fatty acids like myristoleic acid disrupts this tight packing, thereby increasing membrane fluidity.

The effect on membrane fluidity is directly related to the main phase transition temperature (Tm) of the lipid bilayer, which is the temperature at which the membrane transitions from a rigid gel phase to a more fluid liquid-crystalline phase. The incorporation of trans fatty acids, like elaidic acid (the C18 analogue of this compound), has been shown to increase the Tm of lipid membranes.[1] It is therefore highly probable that this compound also increases the Tm of lipid bilayers, promoting a more ordered, gel-like state.

Table 2: Comparative Effects of C14 Fatty Acids on Membrane Properties

| Property | Myristic Acid (Saturated) | Myristoleic Acid (cis-Unsaturated) | This compound (trans-Unsaturated) |

| Membrane Fluidity | Decreases | Increases | Decreases (Inferred) |

| Lipid Packing | Increases | Decreases | Increases (Inferred) |

| Phase Transition Temp (Tm) | Increases | Decreases | Increases (Inferred) |

Influence on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which play a crucial role in cell signaling. The stability and organization of these rafts are highly dependent on the packing of the constituent lipids. Trans fatty acids have been shown to have a higher affinity for cholesterol compared to their cis-isomers.[2] This preferential interaction suggests that the incorporation of this compound into membranes could promote the stability and formation of lipid rafts.[2][3] By altering the lipid composition and stability of these microdomains, this compound may indirectly influence the signaling pathways that are dependent on the spatial organization of receptors and enzymes within the rafts.

This compound in Cellular Signaling: The Role of N-Myristoylation

A key mechanism by which fatty acids can influence cellular signaling is through their covalent attachment to proteins, a post-translational modification known as acylation. N-myristoylation is the attachment of a myristoyl group (derived from myristic acid) to the N-terminal glycine of a protein, a reaction catalyzed by N-myristoyltransferase (NMT).[4][5] This modification is crucial for the proper localization and function of a wide range of proteins involved in signal transduction.

Crucially, studies have shown that myristelaidoyl-CoA, the activated form of this compound, is a significantly better substrate for N-myristoyltransferase than its cis-isomer, myristoleoyl-CoA.[4][6][7] This indicates that this compound can be incorporated into cellular proteins via N-myristoylation, potentially altering their function and localization.

The N-myristoylation of proteins with this compound instead of myristic acid could have several consequences:

-

Altered Membrane Targeting: The trans double bond may affect the hydrophobicity and insertion of the acyl chain into the lipid bilayer, potentially altering the strength and dynamics of membrane association.

-

Modified Protein-Protein Interactions: The conformation of the myristoyl group can influence the interaction of the acylated protein with other proteins.

-

Impact on Downstream Signaling: By affecting the localization and interactions of key signaling proteins (e.g., G-proteins, kinases), this compound incorporation could modulate various signaling cascades.

Below is a diagram illustrating the potential pathway for the incorporation of this compound into proteins via N-myristoylation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction of this compound with lipid membranes.

Preparation of Large Unilamellar Vesicles (LUVs)

Objective: To create model lipid membranes for biophysical studies.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipid

-

This compound

-

Chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder

-

Polycarbonate filters (100 nm pore size)

-

Rotary evaporator

-

Nitrogen gas stream

Protocol:

-

Dissolve the desired lipids (e.g., DPPC and this compound at a specific molar ratio) in chloroform in a round-bottom flask.

-

Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer by vortexing vigorously above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Extrude the suspension through a 100 nm polycarbonate filter using a mini-extruder at a temperature above the Tm of the lipid mixture. Pass the suspension through the filter 11-21 times to ensure a homogenous population of LUVs.

-

The resulting LUV suspension can be stored at 4°C for a limited time.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the phase transition temperature (Tm) of a lipid bilayer.

Materials:

-

LUV suspension (prepared as in 4.1)

-

Differential Scanning Calorimeter

-

DSC sample pans

Protocol:

-

Prepare LUVs with and without this compound at various molar concentrations.

-

Load a precise amount of the LUV suspension into a DSC sample pan. Use the hydration buffer as a reference.

-

Place the sample and reference pans into the calorimeter.

-

Equilibrate the system at a temperature well below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition region.

-

Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

-

Analyze the data to determine the Tm and the enthalpy of the transition for each lipid composition.

Steady-State Fluorescence Anisotropy

Objective: To measure the effect of this compound on membrane fluidity.

Materials:

-

LUV suspension (prepared as in 4.1)

-

Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

-

Spectrofluorometer with polarization filters

-

Thermostatted cuvette holder

Protocol:

-

Prepare LUVs with and without this compound.

-

Incorporate the fluorescent probe DPH into the LUVs by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the LUV suspension and incubating in the dark. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

-

Place the sample in a thermostatted cuvette in the spectrofluorometer.

-

Excite the sample with vertically polarized light at the excitation maximum of DPH (around 350 nm).

-

Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarization at the emission maximum of DPH (around 430 nm).

-

Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, which corrects for the differential transmission of the two polarization components by the instrument.

-

A higher anisotropy value indicates lower rotational mobility of the probe and thus, lower membrane fluidity.

Below is a diagram illustrating a general experimental workflow for studying the biophysical effects of this compound on lipid membranes.

Conclusion

This compound, due to its trans-unsaturated nature, exhibits properties that are distinct from its cis-isomer and more akin to saturated fatty acids. Its incorporation into lipid membranes is predicted to decrease membrane fluidity and increase the phase transition temperature. Furthermore, its ability to serve as an efficient substrate for N-myristoyltransferase suggests a direct role in modulating cellular signaling pathways through the acylation of key regulatory proteins. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this compound on membrane biophysics. A deeper understanding of these interactions will be invaluable for elucidating the complex roles of trans fatty acids in cellular function and disease, and may inform the development of novel therapeutic strategies that target membrane-dependent processes.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological effects of trans fatty acids and their possible roles in the lipid rafts in apoptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

The Physiological Effects of Dietary Myristelaidic Acid: A Technical Whitepaper

An In-depth Examination of a Lesser-Known Trans Fatty Acid and Its Potential Biological Impact

Introduction

Myristelaidic acid, a 14-carbon monounsaturated trans fatty acid, represents an understudied component of the human diet.[1] As the trans isomer of the more commonly researched myristoleic acid, it is found in most animal fats.[1] While the physiological effects of saturated and cis-monounsaturated fatty acids are increasingly well-documented, the specific roles of individual trans fatty acids like this compound remain largely uncharacterized. This technical guide aims to synthesize the current, albeit limited, knowledge on this compound and to provide a comparative analysis with its structural analogs—myristic acid (a saturated fatty acid) and myristoleic acid (its cis-isomer)—to infer its potential physiological effects. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and highlighting areas for future investigation.

This compound (trans-9-Tetradecenoic Acid): Current Knowledge

This compound is characterized by its 14-carbon chain with a single double bond in the trans configuration at the ninth carbon.[2] Its metabolic fate has been sparsely studied, but it is known to be a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of a myristoyl group to the N-terminal glycine of a variety of proteins.[2] This process, known as myristoylation, is crucial for protein targeting to membranes and for signal transduction.[3][4] Notably, this compound is converted to its activated form, myristelaidoyl CoA, at a faster rate than myristoleic acid is converted to myristoleoyl CoA, suggesting it could potentially be readily incorporated into metabolic pathways.[2]

Beyond these fundamental biochemical properties, there is a significant lack of in-depth in vivo or in vitro studies specifically investigating the physiological effects of dietary this compound. To build a more comprehensive, albeit inferential, understanding, the following sections will detail the well-documented effects of its structural relatives.

Comparative Analysis: Myristic Acid (Saturated C14:0)

Myristic acid, the saturated counterpart to this compound, has been more extensively studied. Dietary myristic acid has been shown to influence lipid metabolism, inflammation, and gene expression.

Effects on Lipid Metabolism and Gene Expression

Myristic acid is known to regulate triglyceride synthesis and can activate key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase and fatty acid synthase.[5] In bovine mammary epithelial cells, treatment with myristic acid has been shown to upregulate the expression of genes involved in lipid synthesis and the ubiquitination pathway.[5] Furthermore, dietary myristic acid in rats has been observed to increase the tissue content of C20:5 n-3 (EPA) and C20:3 n-6, suggesting a role in the metabolism of highly unsaturated fatty acids.[6]

| Gene | Cell/Tissue Type | Fold Change/Effect | Reference |

| CD36 | Bovine Mammary Epithelial Cells (MAC-T) | Significantly Upregulated | [5] |

| ADFP | Bovine Mammary Epithelial Cells (MAC-T) | Significantly Upregulated | [5] |

| UB | Bovine Mammary Epithelial Cells (MAC-T) | Significantly Upregulated | [5] |

Experimental Protocol: Gene Expression Analysis in MAC-T Cells

The following protocol describes the methodology used to determine the effect of myristic acid on gene expression in bovine mammary epithelial cells.[5]

-

Cell Culture: MAC-T cells were cultured in a complete medium.

-

Myristic Acid Treatment: Cells were treated with 200 μM myristic acid for 24 hours.

-

RNA Extraction: Total RNA was extracted from the treated and control cells.

-

Quantitative PCR (qPCR): The relative expression levels of target genes (CD36, ADFP, UB, etc.) were determined using qPCR, with GAPDH as the reference gene.

-

Protein Expression Analysis: Western blotting was used to analyze the protein expression levels of CD36, ADFP, and UB.

Myristic Acid's Influence on Cellular Metabolism.

Comparative Analysis: Myristoleic Acid (cis-9-Tetradecenoic Acid)

Myristoleic acid, the cis-isomer of this compound, is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1.[7] It has been investigated for its potential therapeutic effects in various contexts.

Anti-Cancer and Apoptotic Effects

Myristoleic acid has demonstrated cytotoxic and apoptosis-inducing effects in human prostate cancer LNCaP cells.[8][9] It has been identified as a component of Serenoa repens (saw palmetto) extract, which is used in the context of prostate health.[10]

Bone Health

In mouse models, administration of myristoleic acid has been shown to prevent bone loss and inhibit osteoclast formation and differentiation.[10] It appears to exert these effects by suppressing the kinase activity of Src through the inhibition of myristoylation and indirectly blocking Pyk2 phosphorylation.[10] This suggests an inhibitory effect on N-myristoyl-transferase, which is essential for osteoclast function.[10]

Experimental Protocol: In Vitro Osteoclastogenesis Assay

The following protocol outlines a method to assess the effect of myristoleic acid on osteoclast formation.[10]

-

Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF.

-

Osteoclast Differentiation: To induce osteoclastogenesis, cells are treated with RANKL.

-

Myristoleic Acid Treatment: Different concentrations of myristoleic acid are added to the culture medium during the differentiation period.

-

TRAP Staining: After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Quantification: The number of TRAP-positive multinucleated cells is counted to determine the extent of osteoclast formation.

Inhibitory Pathway of Myristoleic Acid on Osteoclastogenesis.

Inferences from the Broader Class of Trans Fatty Acids

Given the limited direct data on this compound, it is reasonable to consider the known effects of other trans fatty acids to hypothesize its potential physiological impact. The effects of trans fatty acids can differ based on their source (industrially produced versus naturally occurring in ruminants) and their specific chemical structure.

Studies on elaidic acid (trans-9-octadecenoic acid), a C18 trans fatty acid, have shown that it can negatively impact lipid profiles and cardiovascular health. In mice, a diet containing elaidic acid led to decreased levels of triglycerides.[11] In hamsters, elaidic acid was found to be "biologically neutral" in terms of regulating the LDL receptor, unlike its cis-isomer, oleic acid, which increased hepatic receptor activity and lowered LDL cholesterol.[12] This suggests that the trans configuration can significantly alter the biological activity of a fatty acid compared to its cis counterpart.

Conclusion and Future Directions

The current body of scientific literature on the specific physiological effects of dietary this compound is remarkably sparse. While we know it can be activated to myristelaidoyl CoA and act as a substrate for N-myristoyltransferase, its broader impact on health and disease remains an open question.

By examining its structural analogs, myristic acid and myristoleic acid, we can appreciate the profound impact that both saturation and cis/trans isomerism can have on the biological activity of a 14-carbon fatty acid. The diverse effects of myristic acid on lipid metabolism and myristoleic acid on cellular processes from bone resorption to cancer cell apoptosis highlight the potential for this compound to have its own unique set of physiological consequences.

Future research should focus on elucidating the specific metabolic pathways influenced by this compound. Key areas of investigation should include:

-

Cardiovascular Effects: Investigating its impact on plasma lipoprotein profiles, endothelial function, and inflammatory markers associated with atherosclerosis.

-

Metabolic Health: Determining its role in insulin sensitivity, glucose metabolism, and adipocyte function.

-

Cell Signaling: Exploring its influence on protein myristoylation and downstream signaling cascades.

-

Inflammation: Assessing its pro- or anti-inflammatory properties in various cell types and tissues.

A thorough understanding of the physiological effects of this compound is essential for providing comprehensive dietary recommendations and for identifying potential new targets for therapeutic intervention in the fields of metabolic and cardiovascular disease. The development of detailed in vitro and in vivo studies is a critical next step in unraveling the biological significance of this understudied dietary component.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Myristoylation - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. mdpi.com [mdpi.com]

- 6. Dietary myristic acid at physiologically relevant levels increases the tissue content of C20:5 n-3 and C20:3 n-6 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myristoleic acid - Wikipedia [en.wikipedia.org]

- 8. Myristoleic Acid | C14H26O2 | CID 5281119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. LIPID MAPS [lipidmaps.org]

- 10. metabolon.com [metabolon.com]

- 11. Effects of dietary trans-9 octadecenoic acid, trans-11 vaccenic acid and cis-9, trans-11 conjugated linoleic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristelaidic Acid as a Biomarker for Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Myristelaidic acid (C14:1 n-5 trans) is a minor trans monounsaturated fatty acid found in ruminant fats and industrially hydrogenated oils. While research on its specific role is limited, its classification as a trans fatty acid (TFA) places it within a group of molecules strongly associated with adverse health outcomes. High intake of TFAs, particularly from industrial sources, is a well-established risk factor for cardiovascular disease and metabolic syndrome, primarily through mechanisms involving inflammation, endothelial dysfunction, and dyslipidemia. This technical guide provides a comprehensive overview of this compound in the context of TFAs as disease biomarkers, details potential biochemical signaling pathways, and presents a standardized experimental protocol for its quantification in biological matrices.

Introduction to this compound

This compound, systematically named (9E)-tetradecenoic acid, is a 14-carbon monounsaturated trans fatty acid. It is the geometric isomer of the more common cis fatty acid, myristoleic acid.[1] The trans configuration of the double bond results in a straighter molecular shape compared to its bent cis counterpart, making its physical properties more similar to saturated fatty acids.[2][3]

Sources: this compound is not synthesized by the human body and its presence is of exogenous origin.[4] The primary sources include:

-

Ruminant-derived products: Formed naturally through bacterial biohydrogenation in the rumen of animals like cattle and sheep, it is found in small quantities in dairy products (milk, butter) and meat.[1][5][6]

-

Industrially produced fats: It can be a minor byproduct of the partial hydrogenation of vegetable oils, a process used to create semi-solid fats for margarines, shortenings, and processed foods.[2][5]

This compound as a Biomarker for Disease

Direct evidence linking circulating this compound as an independent biomarker for disease is sparse. Its clinical relevance is primarily inferred from its membership in the broader class of trans fatty acids, which are strongly associated with cardiometabolic diseases.[2][3][7]

Cardiovascular Disease (CVD)

High dietary intake of industrial TFAs is a known risk factor for cardiovascular disease.[2][4] The mechanisms are believed to involve adverse effects on lipid profiles (increasing LDL cholesterol), promoting systemic inflammation, and causing endothelial dysfunction.[7][8] While major TFAs like elaidic acid have been directly associated with higher risk of myocardial infarction, the role of minor TFAs like this compound is less clear and is typically considered as part of the total TFA burden.[9]

Type 2 Diabetes (T2D) and Metabolic Syndrome

Consumption of industrial TFAs has been linked to insulin resistance and an increased risk of developing T2D.[2][3] TFAs may contribute to these conditions by exacerbating inflammation and promoting endoplasmic reticulum (ER) stress.[7] However, large-scale pooled analyses of circulating TFA biomarkers have yielded complex results, suggesting that the health effects can differ based on the specific TFA isomer and its dietary source (industrial vs. ruminant).[10]

Data Presentation

Due to the limited availability of prospective studies focusing specifically on this compound, the following table summarizes the findings for major or total trans fatty acids as biomarkers for cardiometabolic disease.

| Study / Consortium | Analyte(s) | Sample Matrix | Key Findings |

| Cardiovascular Health Study Cohort [9] | Nonesterified Elaidic acid (18:1n-9t) | Serum | Associated with a 46% higher risk of nonfatal myocardial infarction. |

| Pooled Analysis (FORCE Consortium) [10] | trans-16:1n-9, total trans-18:1, total trans-18:2 | Blood | Circulating trans-16:1n-9, total trans-18:1, and total trans-18:2 were inversely associated with Type 2 Diabetes risk, suggesting complex relationships potentially influenced by ruminant vs. industrial sources. |

| Nurses' Health Study [8] | Dietary TFA Intake | Diet Records | Higher intake of TFAs was associated with higher plasma concentrations of inflammatory and endothelial dysfunction markers (e.g., C-reactive protein, E-selectin, sICAM-1). |

Potential Signaling Pathways

The precise signaling pathways for this compound have not been specifically elucidated. However, research on industrial TFAs suggests they may contribute to disease pathogenesis by activating pro-inflammatory and metabolic stress pathways.

In vitro and in vivo studies indicate that industrial TFAs promote inflammation and ER stress.[7] One proposed mechanism involves the activation of inflammatory signaling cascades, potentially through Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines. Furthermore, TFAs have been shown to stimulate the cholesterol synthesis pathway by activating the sterol regulatory element-binding protein 2 (SREBP2).[6][7]

Caption: Generalized signaling pathway for industrial trans fatty acids.

Experimental Protocols for Quantification

The gold-standard methodology for the accurate quantification of this compound and other fatty acid isomers in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[4][11][12] High-resolution separation of geometric isomers is critical and requires specialized capillary columns.[13]

Detailed Methodology

1. Sample Collection and Storage:

-

Collect whole blood in EDTA or serum-separator tubes.

-

Centrifuge to separate plasma or serum.

-

Store samples at -80°C under argon or nitrogen to prevent oxidation until analysis.[4]

2. Lipid Extraction:

-

Thaw samples on ice.

-

To a known volume of sample (e.g., 100 µL plasma), add an internal standard solution containing a stable isotope-labeled analogue (e.g., deuterated myristic acid) for accurate quantification via isotope dilution.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol or isooctane to separate lipids from the aqueous phase.[4][14]

3. Saponification and Derivatization:

-

The extracted lipids are saponified (hydrolyzed) using a methanolic base (e.g., KOH or NaOH in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).[12][14]

-

The resulting free fatty acids are then derivatized to make them volatile for GC analysis. The most common method is methylation to form Fatty Acid Methyl Esters (FAMEs) using an acid catalyst like BF3-methanol or acetyl-chloride in methanol.[11][14]

-

An alternative for high-sensitivity analysis is derivatization to Pentafluorobenzyl (PFB) esters, which are amenable to negative chemical ionization (NCI) MS.[4]

4. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a long (e.g., 100-200 m), highly polar capillary column (e.g., CP-Sil 88 or SP-2560) designed for separating cis/trans FAME isomers.[11][13]

-

Injection: Inject 1 µL of the final extract in splitless mode.

-

Carrier Gas: Use hydrogen or helium at a constant flow rate.

-

Oven Program: A slow, programmed temperature ramp is essential for resolving isomers. A typical program starts at a low temperature (e.g., 100°C), holds for several minutes, and then slowly ramps up to a final temperature of ~240°C.[12][14]

-

Mass Spectrometer: Operate the MS in either electron ionization (EI) for FAMEs or negative chemical ionization (NCI) for PFB esters.[4] Use Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions for the analyte and internal standard.

5. Quantification:

-

Identify the this compound derivative peak based on its retention time relative to authentic standards.

-

Calculate the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for quantifying this compound via GC-MS.

Conclusion and Future Directions

This compound, as a minor trans fatty acid, is a component of a class of dietary fats linked to significant health risks, including cardiovascular disease and type 2 diabetes. While it is not currently established as a standalone biomarker, its measurement as part of a comprehensive trans fatty acid profile is valuable for assessing dietary exposure and potential disease risk. The primary challenges are its low abundance relative to other fatty acids and the technical requirements for robustly separating it from its cis isomer and other fatty acids.

Future research should aim to:

-

Clarify the distinct metabolic effects and signaling pathways of individual minor TFAs, including this compound.

-

Conduct prospective cohort studies with sufficient power to evaluate the independent association of circulating this compound with disease outcomes.

-

Investigate the differential impact of ruminant-derived versus industrial-derived this compound on human health.

Such efforts will enhance the understanding of its potential utility as a specific biomarker and inform public health recommendations regarding dietary fat intake.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Overview of trans fatty acids: biochemistry and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trans fat - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action of trans Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Consumption of trans fatty acids is related to plasma biomarkers of inflammation and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Associations of Serum Nonesterified Fatty Acids With Coronary Heart Disease Mortality and Nonfatal Myocardial Infarction: The CHS (Cardiovascular Health Study) Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trans Fatty Acid Biomarkers and Incident Type 2 Diabetes: Pooled Analysis of 12 Prospective Cohort Studies in the Fatty Acids and Outcomes Research Consortium (FORCE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. who.int [who.int]

- 14. Secure Verification [redun.educons.edu.rs]

An In-depth Technical Guide to the Core Structural Differences Between Myristelaidic Acid and Myristoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural, physicochemical, and biochemical differences between myristelaidic acid and myristoleic acid. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the distinct properties and biological implications of these two fatty acid isomers.

Core Structural and Physicochemical Differences

Myristoleic acid and this compound are both monounsaturated fatty acids with a 14-carbon backbone and a single double bond at the ninth carbon atom (C14:1n-5). The pivotal difference between them lies in the stereochemistry of this double bond, which gives rise to their classification as cis and trans isomers, respectively. This seemingly subtle variation in spatial arrangement profoundly influences their molecular shape, physical properties, and, consequently, their biological functions.

Myristoleic Acid: The cis Isomer

Myristoleic acid, systematically named (9Z)-tetradec-9-enoic acid, possesses a cis configuration at its double bond.[1][2] This means that the hydrogen atoms attached to the double-bonded carbons are on the same side of the carbon chain. This configuration introduces a distinct kink or bend in the molecule's overall structure.

This compound: The trans Isomer

Conversely, this compound, or (9E)-tetradec-9-enoic acid, has a trans configuration, with the hydrogen atoms on opposite sides of the carbon chain.[3][4] This arrangement results in a more linear and rigid molecular shape, closely resembling that of a saturated fatty acid.

The structural disparity between the bent cis isomer and the linear trans isomer is the fundamental determinant of their differing physicochemical properties, as summarized in the table below.

| Property | Myristoleic Acid ((9Z)-tetradec-9-enoic acid) | This compound ((9E)-tetradec-9-enoic acid) |

| Synonyms | cis-9-Tetradecenoic acid, Myristolenic acid | trans-9-Tetradecenoic acid |

| CAS Number | 544-64-9[1] | 50286-30-1[3] |

| Molecular Formula | C₁₄H₂₆O₂[1] | C₁₄H₂₆O₂[3] |

| Molecular Weight | 226.36 g/mol [1] | 226.36 g/mol [3] |

| Melting Point | -4.5 to -4 °C | Not available |

| Boiling Point | 144 °C at 0.6 mmHg | Not available |

| Molecular Shape | Bent/Kinked | Linear |

Biochemical and Physiological Implications of Structural Isomerism

The distinct geometries of myristoleic and myristelaidic acids dictate their interactions within biological systems, from their incorporation into cell membranes to their roles in metabolic and signaling pathways.

Impact on Cell Membrane Fluidity

The "kinked" structure of cis-fatty acids like myristoleic acid disrupts the tight packing of phospholipid acyl chains in the cell membrane. This disruption increases the space between phospholipid molecules, thereby enhancing membrane fluidity. In contrast, the linear shape of trans-fatty acids, such as this compound, allows them to pack more tightly, similar to saturated fatty acids. This increased packing density leads to a decrease in membrane fluidity, making the membrane more rigid.

References

An In-depth Technical Guide on the Occurrence of Myristelaidic Acid in Food Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristelaidic acid, or trans-9-tetradecenoic acid (t9-C14:1), is a monounsaturated trans fatty acid with a 14-carbon chain. Unlike its cis-isomer, myristoleic acid, which is naturally produced in small amounts in various organisms, this compound is primarily formed through two main pathways: industrial partial hydrogenation of vegetable oils and biohydrogenation by rumen bacteria in ruminant animals.[1][2] Consequently, it is found in trace amounts in a variety of processed foods, dairy products, and meats from ruminants.[1]

The consumption of industrially produced trans fatty acids (iTFAs) has been linked to adverse health effects, most notably an increased risk of cardiovascular disease due to their impact on blood lipid profiles, specifically by increasing low-density lipoprotein (LDL) cholesterol and decreasing high-density lipoprotein (HDL) cholesterol.[3][4] While the focus of research and regulation has often been on more abundant trans isomers like elaidic acid (t9-C18:1), understanding the presence and quantity of minor isomers such as this compound is crucial for a comprehensive assessment of dietary TFA intake and its metabolic consequences.

This technical guide provides a detailed overview of the occurrence of this compound in various food products, presents detailed analytical protocols for its quantification, and illustrates key related pathways and workflows.

Quantitative Occurrence of this compound in Foods

Quantitative data specifically for this compound (t9-C14:1) is limited in publicly available food composition databases, as analyses often group it within the total trans fatty acid (TFA) content or focus on more prevalent C18 trans isomers. However, its presence is confirmed in foods containing either ruminant fat or partially hydrogenated oils. The following table summarizes the content of total trans fatty acids in relevant food categories where this compound is expected to occur. One study on German food products specifically identified t9-C14:1 as a component of the total TFA fraction analyzed.[1]

| Food Category | Food Product | Total Trans Fatty Acids ( g/100g of product) | This compound (t9-C14:1) Notes | Reference(s) |

| Dairy Products | Butter | Mean: 3.2% of FAME | A known source of ruminant TFAs, including C14:1 isomers. | [1][5] |

| Cow's Ghee | 0.63 - 4.78 | Contains ruminant TFAs; vaccenic acid is the major trans-18:1 isomer. | [6] | |

| Cheese | Varies (e.g., 3.36 V/E ratio**) | Source of natural ruminant TFAs. | [7] | |

| Ruminant Meats | Beef (Ground) | Varies by fat content | Natural source from biohydrogenation. | [7] |

| Lamb | Varies | Natural source from biohydrogenation. | [8] | |

| Processed Foods | Shortening | ~28.3 (283.6 mg/g) | High in industrial TFAs. | [9] |

| Margarine | Varies widely (e.g., 0 - 11) | Historically a major source of industrial TFAs. | ||

| Bakery Products | Mean: 4.5% of FAME | Often contain partially hydrogenated oils. | [1][5] | |

| Deep-fried Potatoes | Varies | Frying oils can be a source of TFAs. | [1][5] |

*FAME: Fatty Acid Methyl Esters. Data presented as a percentage of the total identified fatty acids. **V/E Ratio: Vaccenic Acid to Elaidic Acid ratio, used to distinguish ruminant vs. industrial fat sources.

Experimental Protocols for Quantification

The gold standard for the quantification of this compound and other fatty acid isomers in food is gas chromatography (GC), typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[9][10] The following protocol is a comprehensive methodology synthesized from official methods (e.g., AOAC 996.06) and established laboratory procedures for the analysis of trans fatty acids in a food matrix such as butter or processed food containing fat.[9][11]

Principle

The overall procedure involves the extraction of total lipids from the food sample, followed by the conversion of fatty acids within the lipid extract into their corresponding fatty acid methyl esters (FAMEs). This derivatization step makes the fatty acids volatile and suitable for GC analysis. The FAMEs are then separated on a highly polar capillary GC column, which allows for the resolution of different fatty acid isomers based on their chain length, degree of unsaturation, and geometric configuration (cis/trans). Peaks are identified by their retention times compared to known standards, and quantification is achieved by comparing the peak area to that of an internal standard.[11]

Reagents and Materials

-

Solvents (HPLC or GC grade): Hexane, Chloroform, Methanol, Ethanol

-

Internal Standard: Triheptadecanoin (C17:0 TAG) or Methyl Heptadecanoate (C17:0 FAME)

-

Methylation Reagent: Boron trifluoride (BF₃) in methanol (14% w/v) OR 0.5 M Sodium Methoxide (NaOCH₃) in methanol

-

Saponification Reagent (if needed): 0.5 M KOH in 95% ethanol

-

Neutralization/Washing Solutions: Saturated NaCl solution, 6 M HCl

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reference Standards: FAME standard mixture including cis and trans isomers, specifically a quantitative standard for this compound (t9-C14:1 FAME).

-

Apparatus: Homogenizer, screw-cap glass tubes, water bath or heating block, vortex mixer, centrifuge, gas chromatograph with FID or MS.

Detailed Procedure

Step 1: Sample Preparation and Lipid Extraction

-

Homogenization: Homogenize the food sample to ensure uniformity. For low-moisture samples, grinding may be sufficient. High-moisture samples may require freeze-drying prior to homogenization.

-

Weighing: Accurately weigh approximately 100-500 mg of the homogenized sample into a screw-cap glass tube.

-

Internal Standard Addition: Add a known amount of the internal standard (e.g., C17:0 TAG) to the sample.

-

Extraction (Saponification-based):

-

Add 2 mL of 0.5 M KOH in 95% ethanol.

-